molecular formula C8H8Br2 B1581477 1,3-Dibromo-2,4-dimethylbenzene CAS No. 90434-19-8

1,3-Dibromo-2,4-dimethylbenzene

Cat. No.: B1581477
CAS No.: 90434-19-8
M. Wt: 263.96 g/mol
InChI Key: IMZDRWXCQFBOJD-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-dimethylbenzene: is an organic compound with the molecular formula C8H8Br2 . It is a derivative of benzene, where two bromine atoms and two methyl groups are substituted at the 1,3 and 2,4 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,4-dimethylbenzene can be synthesized through the bromination of 2,4-dimethyltoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2,4-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).

    Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.

Major Products:

    Substitution Reactions: Formation of substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of 2,4-dimethyltoluene.

Scientific Research Applications

1,3-Dibromo-2,4-dimethylbenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Agricultural Chemicals: It is involved in the production of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,4-dimethylbenzene in chemical reactions involves the interaction of its bromine atoms with various reagents. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

  • 1,2-Dibromo-4,5-dimethylbenzene
  • 1,4-Dibromo-2,5-dimethylbenzene
  • 1,3-Dibromo-5-methylbenzene

Comparison: 1,3-Dibromo-2,4-dimethylbenzene is unique due to the specific positions of its bromine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to other dibromo-dimethylbenzene isomers, it may exhibit different selectivity in substitution and coupling reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1,3-dibromo-2,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZDRWXCQFBOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275094
Record name 1,3-dibromo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90434-19-8
Record name 1,3-dibromo-2,4-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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